molecular formula C16H17FN6O2S2 B2555982 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine CAS No. 1040680-24-7

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine

Cat. No. B2555982
CAS RN: 1040680-24-7
M. Wt: 408.47
InChI Key: QCUHFLFESMZWCL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions. For example, the thiophene ring could potentially undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Serotonin and Dopamine Antagonist Activity

A study focused on the synthesis and biological evaluation of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, revealing compounds with significant 5-HT2 antagonist activity, which surpasses that of known compounds like ritanserin. These findings suggest potential therapeutic applications in conditions modulated by serotonin receptors, such as psychiatric disorders or gastrointestinal issues. The absence of alpha 1 antagonist activity in these compounds highlights their specificity and potential for fewer side effects in clinical settings (Watanabe et al., 1992).

Antimicrobial and Antiviral Activities

Another research avenue involves the development of new urea and thiourea derivatives of piperazine doped with Febuxostat. These compounds exhibited promising antimicrobial and antiviral activities, especially against Tobacco mosaic virus (TMV), suggesting their potential in agricultural applications to protect crops from viral and bacterial pathogens. The study emphasizes the versatility of piperazine derivatives in synthesizing compounds with diverse biological activities (Reddy et al., 2013).

Noncataleptogenic, Centrally Acting Dopamine and Serotonin Antagonists

Research into 1-(4-fluorophenyl)-1H-indoles substituted at the 3-position with various groups has identified compounds with potent dopamine D-2 and serotonin 5-HT2 receptor affinity. Notably, some derivatives displayed noncataleptogenic properties while acting as central serotonin 5-HT2 receptor antagonists, indicating their potential use as atypical antipsychotic agents with a favorable side effect profile (Perregaard et al., 1992).

properties

IUPAC Name

1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-4-thiophen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN6O2S2/c17-13-3-5-14(6-4-13)23-15(18-19-20-23)12-21-7-9-22(10-8-21)27(24,25)16-2-1-11-26-16/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUHFLFESMZWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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